molecular formula C8H7BrN2O3 B2691546 8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione CAS No. 1706753-22-1

8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione

Cat. No. B2691546
Key on ui cas rn: 1706753-22-1
M. Wt: 259.059
InChI Key: HDIGSJNVFXZWOT-UHFFFAOYSA-N
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Patent
US09115114B2

Procedure details

At room temperature, to the title compound of step 1 (90 mg, 0.5 mmol) in anhydrous CH3CN (1 mL) was added NBS (89 mg, 0.5 mmol). After stirring about 2 h, additional NBS (75 mg, 0.4 mmol) was added and the reaction was complete within 20 min. EA extractive work up and silica gel chromatography gave the title compound (51 mg, 0.39 mmol) in 39% yield.
Name
title compound
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:12]=[CH:11][C:5]2[O:6][CH2:7][C:8](=[O:10])[NH:9][C:4]=2[C:3]1=[O:13].C1C(=O)N([Br:21])C(=O)C1.CC(=O)OCC>CC#N>[Br:21][C:11]1[C:5]2[O:6][CH2:7][C:8](=[O:10])[NH:9][C:4]=2[C:3](=[O:13])[N:2]([CH3:1])[CH:12]=1

Inputs

Step One
Name
title compound
Quantity
90 mg
Type
reactant
Smiles
CN1C(C2=C(OCC(N2)=O)C=C1)=O
Name
Quantity
89 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
1 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
75 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring about 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was complete within 20 min
Duration
20 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CN(C(C2=C1OCC(N2)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.39 mmol
AMOUNT: MASS 51 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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